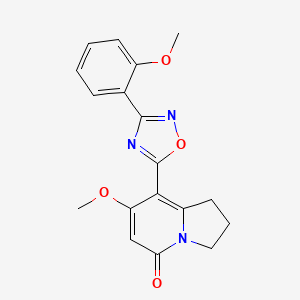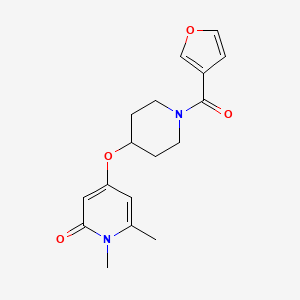![molecular formula C18H18ClN3O2S B2623542 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide CAS No. 886965-49-7](/img/structure/B2623542.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a chloro-substituted benzo[d]thiazole ring, a methoxy group, and a pyridin-3-ylmethyl butyramide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methoxybenzoic acid, under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the pyridin-3-ylmethyl group: The benzo[d]thiazole intermediate is then reacted with pyridin-3-ylmethyl chloride in the presence of a base, such as potassium carbonate, to introduce the pyridin-3-ylmethyl group.
Formation of the butyramide moiety: The final step involves the reaction of the intermediate with butyric anhydride or butyric acid in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the butyramide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: The chloro group on the benzo[d]thiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular processes.
Disrupting cell membranes: Leading to cell death or altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide: Similar structure with a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide: Similar structure with a pyridin-4-ylmethyl group instead of pyridin-3-ylmethyl.
Uniqueness
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide is unique due to its specific substitution pattern on the benzo[d]thiazole ring and the presence of the pyridin-3-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-3-5-15(23)22(11-12-6-4-9-20-10-12)18-21-16-14(24-2)8-7-13(19)17(16)25-18/h4,6-10H,3,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIBRDCZWLUHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CN=CC=C1)C2=NC3=C(C=CC(=C3S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2623460.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2623461.png)
![2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2623462.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2623463.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine](/img/structure/B2623466.png)


![(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-7-(acetyloxy)-3,4,7,13,14,14a,15,15a,16a,16b-decahydro-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-12H-cyclotridec[d]oxireno[f]isoindole-8,11,12-trione](/img/structure/B2623473.png)
![3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2623475.png)


![Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2623480.png)
![5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraen-8-one](/img/structure/B2623482.png)
